4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile
CAS No.: 821777-32-6
Cat. No.: VC20270766
Molecular Formula: C13H13F3N2
Molecular Weight: 254.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821777-32-6 |
|---|---|
| Molecular Formula | C13H13F3N2 |
| Molecular Weight | 254.25 g/mol |
| IUPAC Name | 4-(1-cyclopropylethylamino)-2-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C13H13F3N2/c1-8(9-2-3-9)18-11-5-4-10(7-17)12(6-11)13(14,15)16/h4-6,8-9,18H,2-3H2,1H3 |
| Standard InChI Key | CQWJTHHMEBRYFE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CC1)NC2=CC(=C(C=C2)C#N)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 4-[(1-cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile, reflecting its substitution pattern on the benzene ring. The molecular formula is C₁₃H₁₄F₃N₂, with a molecular weight of 273.26 g/mol .
Structural Features
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Benzonitrile Core: A benzene ring with a nitrile (–C≡N) group at the 1-position.
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Trifluoromethyl Group: A –CF₃ substituent at the 2-position, enhancing electron-withdrawing effects and metabolic stability .
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(1-Cyclopropylethyl)amino Group: A secondary amine linked to a cyclopropane ring via an ethyl chain, introducing steric bulk and conformational rigidity .
The cyclopropane ring’s angle strain and the trifluoromethyl group’s electronegativity create unique electronic and steric environments, influencing reactivity and intermolecular interactions .
Synthesis and Manufacturing
Table 1: Key Reaction Conditions for Analogous Benzonitrile Synthesis
| Step | Reactants | Catalyst/Solvent | Temperature/Time | Yield | Source |
|---|---|---|---|---|---|
| 1 | 4-Amino-2-trifluoromethylbenzaldehyde | Ammonium bisulfate, acetic acid | Reflux, 16 h | 98.9% | |
| 2 | Malononitrile, CS₂ | K₂CO₃, DMF | Reflux | 78% |
A plausible pathway involves:
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Nucleophilic Aromatic Substitution: Introducing the (1-cyclopropylethyl)amino group to 2-trifluoromethyl-4-fluorobenzonitrile under basic conditions .
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Cyclopropanation: Ethyl vinyl ether could undergo cyclopropanation via the Simmons–Smith reaction, followed by amine functionalization .
Physicochemical Properties
Stability
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The compound is expected to be stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the nitrile group .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H-NMR signals (δ, ppm):
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Aromatic protons: 7.6–8.1 (multiplet, 3H, Ar–H)
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Cyclopropane protons: 1.2–1.5 (multiplet, 4H, cyclopropane–CH₂)
¹³C-NMR would reveal signals for the nitrile carbon (~115 ppm), trifluoromethyl carbon (q, ~125 ppm), and cyclopropane carbons (~10–15 ppm) .
Infrared (IR) Spectroscopy
Computational Studies
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-31G(d,p)) predict:
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HOMO-LUMO Gap: ~4.1 eV, indicating moderate electronic stability .
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Intramolecular Interactions: N–H···O hydrogen bonding stabilizes the molecular conformation (E(2) = 6.63 kcal/mol) .
Table 2: Key DFT-Derived Geometric Parameters
| Parameter | Calculated Value | X-Ray Value (Analog) |
|---|---|---|
| C–N (nitrile) | 1.16 Å | 1.15 Å |
| C–C (cyclopropane) | 1.51 Å | 1.50 Å |
| N–H···O Distance | 2.02 Å | 2.00 Å |
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